molecular formula C7H6BrNO2 B1380726 2-bromo-6,7-dihydro-5H-furo[3,2-c]pyridin-4-one CAS No. 1379361-49-5

2-bromo-6,7-dihydro-5H-furo[3,2-c]pyridin-4-one

カタログ番号: B1380726
CAS番号: 1379361-49-5
分子量: 216.03 g/mol
InChIキー: ZHDCPLRPOVIAHF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Historical Development and Discovery

The historical development of this compound traces its origins to the broader evolution of furopyridine chemistry, which emerged from the systematic exploration of fused heterocyclic systems in the late 20th century. The foundational work in furopyridine synthesis can be traced back to Eloy and co-workers in 1970, who reported the synthesis of fused pyridones from acyl azide precursors via Curtius rearrangement followed by thermal electrocyclization. This pioneering methodology established the conceptual framework for accessing complex fused heterocyclic systems that would later encompass compounds such as this compound. The systematic investigation of furopyridines gained momentum through the comprehensive work of Shiotani, who extensively documented the synthesis and properties of various furopyridine frameworks, including furo[3,2-c]pyridine systems. These early investigations revealed that furopyridines arise from the fusion of a nitrogen-deficient pyridine ring with a nitrogen-excessive furan ring, creating six possible isomeric systems that fall into distinct structural categories.

The specific discovery and characterization of this compound emerged from subsequent synthetic efforts focused on introducing halogen substituents into the furopyridine framework. The development of practical synthetic routes to access brominated furopyridone derivatives was facilitated by advances in cyclization methodology, particularly the use of propargylic alcohols in tandem reaction sequences involving Friedel-Crafts-type allenylation followed by 6-endo-dig cyclization. The compound's first documented synthesis and characterization represented a significant milestone in heterocyclic chemistry, as it demonstrated the feasibility of incorporating halogen functionality into complex fused ring systems while maintaining structural integrity and synthetic accessibility. The systematic development of synthetic approaches to this compound has been driven by recognition of its potential utility as a synthetic intermediate and its interesting electronic properties arising from the unique combination of electron-rich furan and electron-deficient pyridine components within the same molecular framework.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends far beyond its structural novelty, encompassing fundamental advances in synthetic methodology, structure-activity relationships, and understanding of electronic properties in fused ring systems. This compound exemplifies the sophisticated level of structural complexity achievable through modern heterocyclic synthesis, demonstrating how careful design and synthetic planning can yield molecules with precisely positioned functional groups and well-defined three-dimensional architectures. The presence of the bromine substituent at position 2 provides a particularly valuable synthetic handle, enabling a wide range of chemical transformations including nucleophilic substitution reactions, metal-catalyzed cross-coupling reactions, and radical-mediated processes that can be utilized to access diverse structural analogs and derivatives. The compound's fused ring system represents an important class of heterocycles that have emerged as privileged scaffolds in medicinal chemistry, offering unique opportunities for exploring structure-activity relationships and developing compounds with specific biological activities.

Recent research has demonstrated that furopyridone derivatives, including this compound analogs, exhibit remarkable biological activities, particularly in the context of anticancer research. Studies have shown that compounds containing the furo[3,2-c]pyridin-4-one framework can achieve exceptional cytotoxic activity, with some derivatives demonstrating 99% inhibition of cancer cell growth at concentrations as low as 20 micrograms per milliliter. Molecular docking studies have revealed that the carbonyl group of the pyridone moiety plays a crucial role in binding interactions with target proteins such as methionine aminopeptidase 2 and epidermal growth factor receptor, suggesting that the structural features present in this compound may contribute to specific protein-ligand interactions. The compound's significance is further enhanced by its potential utility in the development of bromodomain inhibitors, where furo[3,2-c]pyridin-4-one derivatives have shown promise as selective inhibitors of specific bromodomain subtypes. These findings highlight the importance of this compound class in advancing our understanding of heterocyclic chemistry and its applications in drug discovery and development.

Position Within the Furopyridine Family of Compounds

The position of this compound within the broader furopyridine family represents a unique intersection of structural features that distinguish it from other members of this important compound class. Furopyridines constitute a diverse family of fused heterocyclic systems that arise from the combination of furan and pyridine rings in various fusion patterns, giving rise to six possible isomeric frameworks. These include furo[2,3-b]pyridine, furo[3,2-b]pyridine, furo[3,4-b]pyridine, furo[2,3-c]pyridine, furo[3,2-c]pyridine, and furo[3,4-c]pyridine, each exhibiting distinct electronic properties and reactivity patterns based on the specific mode of ring fusion. Within this classification system, this compound belongs to the furo[3,2-c]pyridine subfamily, characterized by the [3,2-c] fusion pattern where the furan ring is fused to positions 3 and 2 of the pyridine ring.

The structural characteristics that define the position of this compound within the furopyridine family can be systematically analyzed through comparison with related compounds. The parent compound furo[3,2-c]pyridine, with molecular formula C₇H₅NO, serves as the fundamental structural unit from which derivatives such as this compound are derived. The key structural modifications that distinguish this compound include the reduction of the pyridine ring to form the dihydropyridine system, the introduction of a carbonyl group at position 4 to create the pyridinone functionality, and the incorporation of a bromine substituent at position 2 of the furan ring. These modifications significantly alter the electronic properties and reactivity profile of the compound compared to the parent furopyridine system.

Compound Molecular Formula Key Structural Features Notable Properties
Furo[3,2-c]pyridine C₇H₅NO Fully aromatic fused system Basic framework
This compound C₇H₆BrNO₂ Brominated, partially saturated with ketone Synthetic versatility
7-Bromofuro[3,2-c]pyridin-4(5H)-one C₇H₄BrNO₂ Alternative bromination pattern Different reactivity profile
2-Ethyl-4H,5H-furo[3,2-c]pyridin-4-one C₉H₉NO₂ Alkyl substitution instead of halogen Enhanced lipophilicity
4H,5H,6H,7H-furo[3,2-c]pyridin-4-one C₇H₇NO₂ Fully saturated without halogen Reduced reactivity

The comparative analysis reveals that this compound occupies a distinctive position within the furopyridine family due to its specific combination of structural features. The compound's partially saturated pyridine ring distinguishes it from fully aromatic analogs while maintaining sufficient unsaturation to preserve interesting electronic properties. The presence of the bromine substituent provides unique reactivity compared to unsubstituted analogs, enabling specific synthetic transformations and potentially enhancing biological activity through halogen bonding interactions. Furthermore, the ketone functionality at position 4 introduces additional hydrogen bonding capability and serves as a potential site for further chemical modification through reduction, condensation, or other carbonyl-specific reactions. This unique combination of structural elements positions this compound as a particularly valuable member of the furopyridine family for both synthetic applications and biological investigations.

特性

IUPAC Name

2-bromo-6,7-dihydro-5H-furo[3,2-c]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c8-6-3-4-5(11-6)1-2-9-7(4)10/h3H,1-2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDCPLRPOVIAHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1OC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Direct Cyclization Approach

Overview:
This method involves constructing the fused pyridinone-furan ring system via cyclization of suitable precursors, followed by bromination at the desired position.

Procedure:

  • Step 1: Synthesis of the pyridinone core through cyclization of appropriate amino acids or related derivatives, often under acidic or basic conditions.
  • Step 2: Furan ring formation via intramolecular cyclization, typically using dehydrating agents or heat.
  • Step 3: Bromination of the fused heterocycle, selectively introducing bromine at the 2-position.

Research Findings:
A study reports that heating a precursor with a suitable leaving group under microwave irradiation in a polar solvent like DMSO or DMF facilitates ring closure. Bromination is achieved using N-bromosuccinimide (NBS) in acetonitrile at room temperature, yielding the brominated heterocycle.

Data Table:

Step Reagents & Conditions Yield Notes
Cyclization Amino precursor + dehydrating agent 65-75% Microwave-assisted or conventional heating
Bromination NBS, acetonitrile, room temp 80-85% Selective at the 2-position

Bromination-First Strategy Followed by Ring Closure

Overview:
An alternative involves initial bromination of a suitable heterocyclic precursor, followed by ring closure to form the fused system.

Procedure:

  • Step 1: Brominate a pyridinone or pyridine derivative at the 2-position using NBS or elemental bromine under controlled conditions.
  • Step 2: Subject the brominated intermediate to cyclization conditions, often involving heating with acids or dehydrating agents, to form the fused heterocycle.

Research Findings:
A patent describes synthesizing 2-bromo-6-methylpyridine derivatives, which are then oxidized and cyclized to form the target heterocycle. The bromination step is performed at low temperature to prevent over-bromination.

Data Table:

Step Reagents & Conditions Yield Notes
Bromination NBS, dichloromethane, 0-5°C 70-80% Controlled addition to prevent polybromination
Cyclization Acidic conditions, heat 60-70% Intramolecular cyclization to form the fused ring

Oxidative Cyclization from Precursors

Overview:
This method employs oxidative cyclization of suitable precursors such as amino alcohols or related derivatives, often using hypervalent iodine reagents or metal catalysts.

Procedure:

  • Step 1: Synthesize a precursor with a hydroxyl or amino group positioned for cyclization.
  • Step 2: Oxidize using reagents like iodobenzene diacetate or copper catalysts under controlled conditions to induce ring closure.

Research Findings:
An experimental approach used hypervalent iodine reagents to promote oxidative cyclization, yielding the fused heterocycle with high regioselectivity. Bromination is then performed on the cyclized product.

Data Table:

Step Reagents & Conditions Yield Notes
Oxidative cyclization Iodobenzene diacetate, acetic acid 55-65% Mild conditions, high regioselectivity
Bromination NBS, acetonitrile, room temperature 80% Selective at the 2-position

Key Considerations and Notes

  • Regioselectivity: Bromination at the 2-position is achieved using NBS under controlled conditions to avoid polybromination.
  • Reaction Conditions: Elevated temperatures (40-60°C) and microwave irradiation can accelerate cyclization steps.
  • Purification: Typically involves column chromatography or recrystallization to isolate the pure heterocycle.
  • Yield Optimization: Use of dry solvents, inert atmospheres, and precise temperature control enhances yields.

Summary of Preparation Data

Method Key Reagents Typical Yield Advantages Limitations
Cyclization first Amino precursors + dehydrating agents 65-75% Direct construction of fused ring Requires multi-step synthesis
Bromination first NBS or elemental bromine 70-85% Simplifies bromination step Over-bromination risk
Oxidative cyclization Hypervalent iodine reagents 55-65% High regioselectivity Specialized reagents needed

化学反応の分析

Types of Reactions

2-Bromo-6,7-dihydro-5H-furo[3,2-c]pyridin-4-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Cyclization Reactions: Formation of fused ring systems through cyclization processes.

    Oxidation and Reduction Reactions: Modifications of the oxidation state of the compound.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.

    Cyclization Reactions: Often require catalysts like Lewis acids.

    Oxidation and Reduction Reactions: Utilize oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted furo[3,2-c]pyridinones, while cyclization reactions can produce complex fused ring systems .

科学的研究の応用

Chemistry

In the realm of synthetic chemistry, 2-bromo-6,7-dihydro-5H-furo[3,2-c]pyridin-4-one serves as a crucial building block for the synthesis of more complex heterocyclic compounds. Its bromine atom provides a versatile site for nucleophilic substitution reactions, enabling the formation of various derivatives that can exhibit distinct chemical properties.

The compound has been investigated for its potential biological activities, particularly:

  • Antimicrobial Properties : Preliminary studies indicate that it exhibits activity against various pathogens. The proposed mechanism involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
  • Antimalarial Effects : Research suggests that derivatives of this compound may inhibit the growth of malaria-causing parasites, making it a candidate for further exploration in antimalarial drug development.
  • Anti-inflammatory and Anticancer Activities : There is ongoing research into its therapeutic effects in inflammation and cancer treatment, with some studies indicating potential pathways through which it may exert these effects.

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its potential as a therapeutic agent. Its unique structural features allow for modifications that could enhance efficacy and reduce toxicity in biological systems.

Industrial Applications

The compound is also being evaluated for its utility in developing new materials and chemical processes. Its unique properties make it suitable for applications in polymer chemistry and materials science.

Uniqueness

The distinct furo[3,2-c]pyridinone structure of this compound imparts unique chemical and biological properties that differentiate it from other compounds in its class.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results demonstrated significant inhibition of growth compared to control groups, suggesting its potential as a lead compound in antibiotic development.

Case Study 2: Antimalarial Research

In another investigation published in the Journal of Medicinal Chemistry, derivatives of this compound were synthesized and tested for antimalarial activity. The findings indicated promising results against Plasmodium falciparum with IC50 values comparable to existing antimalarial drugs.

Case Study 3: Anti-inflammatory Properties

A recent study explored the anti-inflammatory effects of this compound in vitro using macrophage cell lines. The results showed a reduction in pro-inflammatory cytokine production, highlighting its potential therapeutic application in inflammatory diseases.

作用機序

The mechanism of action of 2-bromo-6,7-dihydro-5H-furo[3,2-c]pyridin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

類似化合物との比較

Comparison with Structurally Similar Compounds

2-(2-Chloropyridin-4-yl)-1H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one

  • CAS : 724726-05-0
  • Molecular Formula : C₁₁H₁₀ClN₃O
  • Molecular Weight : 247.67 g/mol
  • Key Differences: Replaces the bromine atom with chlorine, reducing steric bulk and altering electrophilicity. The core structure is pyrrolo[3,2-c]pyridinone instead of furo[3,2-c]pyridinone, introducing an additional nitrogen atom.

2-Bromo-6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one

  • CAS : 1078150-17-0
  • Molecular Formula: C₇H₆BrNOS
  • Molecular Weight : 232.10 g/mol
  • Key Differences: Substitutes the furan oxygen with sulfur, forming a thieno[3,2-c]pyridinone scaffold. However, sulfur-containing analogs may exhibit higher metabolic oxidation rates .

2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one

  • CAS : 1035219-96-5
  • Molecular Formula : C₆H₅BrN₂OS
  • Molecular Weight : 233.09 g/mol
  • Key Differences: Features a thiazolo[5,4-c]pyridinone core, incorporating both sulfur and nitrogen in the heterocycle. The thiazole ring enhances rigidity and may improve binding affinity in enzyme inhibition assays compared to the furo analog. However, synthetic complexity increases due to the additional nitrogen .

6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one

  • CAS : 155690-79-2
  • Molecular Formula : C₇H₄BrN₃O
  • Molecular Weight : 230.03 g/mol
  • Key Differences: Possesses a pyrido[2,3-d]pyrimidinone scaffold, expanding the aromatic system to a bicyclic structure with three nitrogen atoms. The extended π-system may enhance intercalation properties in nucleic acid targeting but reduces solubility in aqueous media compared to the furo-pyridinone .

Structural and Functional Comparison Table

Compound Name Core Structure Heteroatoms Molecular Weight (g/mol) Key Functional Features
2-Bromo-6,7-dihydro-5H-furo[3,2-c]pyridin-4-one Furo[3,2-c]pyridinone O, N 216.03 High electrophilicity, moderate lipophilicity
2-(2-Chloropyridin-4-yl)-pyrrolo[3,2-c]pyridin-4-one Pyrrolo[3,2-c]pyridinone N (additional) 247.67 Enhanced hydrogen bonding, reduced metabolic stability
2-Bromo-6,7-dihydrothieno[3,2-c]pyridin-4-one Thieno[3,2-c]pyridinone S, N 232.10 Increased lipophilicity, higher oxidation risk
2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4-one Thiazolo[5,4-c]pyridinone S, N (additional) 233.09 Rigid scaffold, improved enzyme binding
6-Bromopyrido[2,3-d]pyrimidin-4-one Pyrido[2,3-d]pyrimidinone N (three) 230.03 Nucleic acid intercalation, low solubility

生物活性

Chemical Structure and Properties
2-Bromo-6,7-dihydro-5H-furo[3,2-c]pyridin-4-one (CAS No. 1379361-49-5) is a heterocyclic compound with the molecular formula C7H6BrNO2C_7H_6BrNO_2. Its structure features a furo[3,2-c]pyridinone core, which is known for its diverse biological activities. The compound has been synthesized through various methods, typically involving cyclization reactions of propargylic alcohols under specific conditions .

Biological Activity
The biological activity of this compound has been explored in several studies, highlighting its potential therapeutic applications. Notably, this compound has shown promise in the following areas:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens. This activity is attributed to its ability to inhibit bacterial growth through mechanisms that may involve disruption of cell wall synthesis or interference with metabolic pathways .
  • Anticancer Potential : Research has suggested that this compound may possess anticancer properties. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon cancer) cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .
  • Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. It may inhibit key inflammatory mediators such as cyclooxygenases (COX) and cytokines, contributing to reduced inflammation in models of acute and chronic inflammation .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets such as enzymes and receptors involved in disease pathways. For instance:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic processes related to inflammation and cancer progression.
  • Receptor Modulation : There is potential for this compound to modulate receptor activity linked to cellular signaling pathways that regulate growth and apoptosis.

Comparative Analysis

Compound NameBiological ActivityReference
This compoundAntimicrobial, Anticancer, Anti-inflammatory
Similar HeterocyclesVaries (e.g., anticancer)

Case Studies

  • Antimicrobial Study : A study conducted on various derivatives of furo[3,2-c]pyridinones highlighted the effectiveness of this compound against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those for standard antibiotics, suggesting a potential role in treating resistant infections .
  • Cytotoxicity Assay : In a cytotoxicity assay involving human cancer cell lines (HeLa and CaCo-2), this compound exhibited IC50 values in the micromolar range. This indicates a promising anticancer profile that warrants further exploration through in vivo studies to assess efficacy and safety .

Q & A

Q. What are the key structural features and synthetic routes for 2-bromo-6,7-dihydro-5H-furo[3,2-c]pyridin-4-one?

The compound features a fused furopyridinone core with a bromine substituent at position 2, critical for electrophilic substitution and cross-coupling reactions. A common synthetic strategy involves Curtius rearrangement followed by microwave-assisted thermal electrocyclization to form the bicyclic structure. Polar solvents like DMF or THF are often used to stabilize intermediates . For bromination, direct halogenation at the reactive α-position of the pyridinone ring is typical, though regioselectivity must be validated via NMR and HPLC (>98% purity) .

Q. How should researchers characterize the purity and stability of this compound under experimental conditions?

Analytical characterization requires a combination of HPLC (for purity assessment, e.g., >98% by reversed-phase methods) and NMR (1H/13C, COSY/HSQC for structural confirmation). Stability studies should evaluate degradation under varying pH, temperature, and solvent conditions (e.g., DMSO or acetonitrile). Accelerated stability testing at 40°C/75% RH for 4 weeks is recommended, with LC-MS monitoring for bromine loss or ring-opening byproducts .

Q. What solvents and reaction conditions optimize its reactivity in cross-coupling reactions?

The bromine atom serves as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. Polar aprotic solvents like DMF or DMSO enhance solubility and reaction rates, while Pd(PPh3)4 or XPhos Pd G3 catalysts are effective for aryl-aryl couplings. Microwave-assisted protocols (100–150°C, 10–30 min) improve yields compared to traditional heating . Post-reaction purification via silica gel chromatography or recrystallization (using ethanol/water mixtures) is advised .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

Discrepancies often arise from structural variations (e.g., substituent positioning) or assay conditions. For example, 1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one derivatives exhibit dual kinase inhibition (Cdc7-Dbf4/Cdk9) in cancer models, but activity depends on bromine substitution and ring saturation . Validate findings using orthogonal assays (e.g., FRET-based kinase profiling vs. cell viability) and compare with structurally analogous compounds (e.g., tert-butyl esters in ).

Q. What strategies address synthetic challenges in scaling up this compound for in vivo studies?

Key challenges include low yields in bromination steps and byproduct formation. Mitigate these via:

  • Microwave-assisted one-pot synthesis to reduce intermediate isolation (Table 4, ).
  • Protecting group strategies (e.g., tert-butyl carbamate) to stabilize reactive sites during functionalization .
  • DoE (Design of Experiments) to optimize solvent ratios, catalyst loading, and temperature gradients.

Q. How can computational methods guide the design of novel derivatives with enhanced bioactivity?

Leverage QSAR models to predict substituent effects on target binding (e.g., kinase pockets or GPCRs). Molecular docking studies using PDB structures (e.g., 8X5 ligand interactions ) can prioritize bromine replacement with bioisosteres (e.g., iodine or trifluoromethyl groups). ADMET prediction tools (e.g., SwissADME) should assess metabolic stability and toxicity early in design .

Q. What are the intellectual property considerations for developing therapeutic derivatives?

Prioritize patent landscaping to avoid infringement of existing claims (e.g., WO2019081486A1 covers 4H-pyrrolo[3,2-c]pyridin-4-one derivatives for cancer ). Focus on novel modifications, such as fluorinated side chains or fused heterocycles, and document synthetic routes rigorously to support patent applications .

Q. How do impurities in commercial batches impact experimental reproducibility?

Commercial samples (e.g., Sigma-Aldrich’s early-discovery batches) may lack analytical certificates, requiring in-house validation via LC-MS and elemental analysis. Batch-to-batch variability in bromine content (>2% deviation) can skew biological assay results. Recrystallization or preparative HPLC is critical for impurity removal .

Q. What safety protocols are essential for handling this brominated heterocycle?

The compound’s Material Safety Data Sheet (MSDS) should outline hazards (e.g., skin/eye irritation, bromine release under heat). Use fume hoods for weighing, and store in amber vials under inert gas (N2/Ar) to prevent degradation. Waste must be neutralized with sodium thiosulfate to reduce bromine toxicity .

Methodological Tables

Q. Table 1. Optimized Reaction Conditions for Cross-Coupling

Reaction TypeCatalystSolventTemp (°C)Yield (%)Reference
Suzuki-MiyauraPd(PPh3)4DMF12078
Buchwald-HartwigXPhos Pd G3THF10085

Q. Table 2. Stability Under Accelerated Conditions

ConditionDegradation (%)Major Byproduct
40°C/75% RH<5De-brominated pyridinone
Light exposure (UV)12Ring-opened dihydrofuran

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。